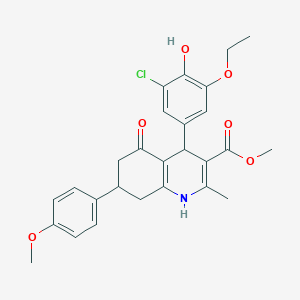![molecular formula C15H13NO3 B5224451 2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5224451.png)
2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Descripción general
Descripción
2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical enzyme that plays a vital role in regulating various cellular processes such as metabolism, gene expression, and cell proliferation. H-89 has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- A study focused on synthesizing and characterizing methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a] -isoquinolin-7-one, a related compound, demonstrating the impact of the methoxy group on molecular planarity and intermolecular interactions (Lu & He, 2012).
- Another research developed an efficient microwave-assisted synthesis for novel derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-diones, emphasizing the potential for antimicrobial applications (Sakram et al., 2018).
Chemical Properties and Applications :
- A study reported on the use of benzoisoquinoline-1,3-dione as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent emitters, highlighting its application in device optimization for high quantum efficiency (Yun & Lee, 2017).
- Novel compounds containing benzo[de]isoquinoline-1,3-dione were synthesized and tested for antimicrobial activity, showing significant antibacterial and antifungal activities (Kuran et al., 2012).
- Derivatives of benzo[de]isoquinoline-1,3-dione were synthesized and displayed high chemosensor selectivity in anion determination, suggesting applications in chemical sensing (Tolpygin et al., 2012).
Biological and Medicinal Applications :
- Some derivatives of benzo[de]isoquinoline-1,3-diones were evaluated for antitumor activity against specific types of leukemia, indicating potential applications in cancer treatment (Paull et al., 1984).
- A study on 1H-benzo[de]isoquinoline-1,3(2H)-diones and their use as fluorogenic histochemical substrates for enzyme localization in mammalian tissue sections highlighted their potential in biological research
Propiedades
IUPAC Name |
2-(2-methoxyethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-9-8-16-14(17)11-6-2-4-10-5-3-7-12(13(10)11)15(16)18/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWOHADKILRFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-acetylphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5224368.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5224374.png)
![2-methyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5224385.png)
![5-(2,6-dimethoxyphenyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5224395.png)

![3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione](/img/structure/B5224404.png)
![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5224406.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5224409.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-2-indanecarboxamide](/img/structure/B5224425.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5224430.png)
![(3aS*,6aR*)-5-cycloheptyl-3-(3,4-dimethoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5224442.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B5224444.png)

![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5224470.png)